

# The Discovery and Characterization of Epidermal Growth Factor: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Epidermal growth factor*

Cat. No.: *B612802*

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work related to **Epidermal Growth Factor (EGF)**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this pivotal growth factor. This document outlines the initial serendipitous discovery of EGF, the key experiments that led to its isolation and characterization, and the elucidation of its mechanism of action through the EGF receptor (EGFR). Detailed experimental protocols for the original isolation of murine EGF and human urogastrone are provided, along with a compilation of key quantitative data. Furthermore, this guide includes detailed diagrams of the EGF signaling pathway and the experimental workflows, generated using Graphviz (DOT language), to provide a clear visual representation of the complex biological processes.

## Introduction

**Epidermal Growth Factor (EGF)** is a potent mitogenic protein that plays a crucial role in cell growth, proliferation, and differentiation.<sup>[1]</sup> Its discovery in the mid-20th century was a landmark achievement in cell biology, paving the way for the identification of a multitude of other growth factors and their receptors. The study of EGF and its signaling pathway has had profound implications for our understanding of developmental biology, wound healing, and the pathogenesis of cancer. This guide will delve into the historical context of EGF's discovery, the key scientific figures involved, and the seminal experiments that laid the groundwork for our current understanding of this critical signaling molecule.

# The Serendipitous Discovery of Epidermal Growth Factor

The discovery of **Epidermal Growth Factor** is a classic example of serendipity in scientific research, stemming from studies on a different growth factor.

## The Nerve Growth Factor (NGF) Connection

In the 1950s, while working at Washington University in St. Louis, Rita Levi-Montalcini was investigating a substance she had discovered called Nerve Growth Factor (NGF).<sup>[2]</sup> To better characterize NGF, she was joined by biochemist Stanley Cohen.<sup>[2]</sup> Their research involved injecting extracts from mouse submaxillary glands, a rich source of NGF, into newborn mice.<sup>[3]</sup>

## An Unexpected Observation

During these experiments, Cohen observed a consistent and unexpected side effect in the newborn mice: they exhibited precocious eyelid opening and incisor eruption, typically occurring several days earlier than in control animals.<sup>[3][4]</sup> This effect was independent of the nerve growth-promoting activity of the extracts.<sup>[3]</sup> Intrigued by this phenomenon, Cohen hypothesized the existence of a separate, unknown factor in the submaxillary gland extracts that was responsible for accelerating epidermal development.<sup>[3]</sup> This marked the beginning of the journey to identify and characterize what would later be named **Epidermal Growth Factor**.<sup>[5]</sup> For their groundbreaking discoveries of growth factors, Stanley Cohen and Rita Levi-Montalcini were jointly awarded the Nobel Prize in Physiology or Medicine in 1986.<sup>[6]</sup>

## Isolation and Purification of EGF

The initial isolation and purification of EGF was a critical step in understanding its biochemical nature and biological function. Stanley Cohen's meticulous work in the early 1960s led to the successful purification of this novel protein from mouse submaxillary glands.<sup>[5][7]</sup>

## Experimental Protocol: Isolation of Murine EGF (Based on Cohen, 1962)

The following protocol is a summary of the methodology described by Stanley Cohen in his seminal 1962 paper published in the *Journal of Biological Chemistry*.<sup>[7][8]</sup>

Objective: To isolate and purify the protein from mouse submaxillary glands responsible for precocious eyelid opening and incisor eruption in newborn mice.

Materials:

- Submaxillary glands from adult male mice
- Cold 0.15 M NaCl
- Streptomycin sulfate solution
- Ammonium sulfate
- 0.005 M phosphate buffer, pH 7.0
- DEAE-cellulose column
- 0.1 M NaCl in 0.005 M phosphate buffer, pH 7.0
- 0.5 M NaCl in 0.005 M phosphate buffer, pH 7.0
- Dialysis tubing

Methodology:

- Homogenization: Submaxillary glands from adult male mice were homogenized in cold 0.15 M NaCl.
- Centrifugation: The homogenate was centrifuged to remove cellular debris.
- Streptomycin Precipitation: The supernatant was treated with streptomycin sulfate to precipitate nucleic acids.
- Ammonium Sulfate Fractionation: The resulting supernatant was subjected to ammonium sulfate precipitation. The fraction precipitating between 50% and 80% saturation was collected.

- Dialysis: The precipitate was redissolved in a small volume of water and dialyzed against 0.005 M phosphate buffer at pH 7.0.
- Ion-Exchange Chromatography: The dialyzed solution was applied to a DEAE-cellulose column equilibrated with 0.005 M phosphate buffer at pH 7.0.
- Elution: The column was washed with the equilibration buffer, followed by a stepwise elution with 0.1 M NaCl and then 0.5 M NaCl in the same buffer. The active fraction, which was assayed by its ability to induce precocious eyelid opening in newborn mice, was eluted with the 0.1 M NaCl solution.
- Further Purification: The active fraction was further purified by additional chromatographic steps to achieve homogeneity.

## Urogastrone: The Human Counterpart of EGF

Independently, a substance named "urogastrone" was being studied for its ability to inhibit gastric acid secretion.<sup>[9]</sup> In 1975, H. Gregory and his colleagues successfully isolated and sequenced urogastrone from human urine.<sup>[9][10]</sup> Strikingly, the amino acid sequence of urogastrone was found to be highly homologous to that of murine EGF.<sup>[10]</sup> Subsequent studies confirmed that urogastrone was indeed the human form of EGF and possessed the same biological activities, including the stimulation of cell proliferation.<sup>[11]</sup>

## Experimental Protocol: Isolation of Human Urogastrone (Based on Gregory, 1975)

The following protocol is a summary of the methodology described by H. Gregory for the isolation of urogastrone from human urine.<sup>[9]</sup>

**Objective:** To isolate and purify the gastric acid secretion inhibitor, urogastrone, from human urine.

### Materials:

- Large volumes of human urine
- Adsorbent resin (e.g., charcoal or silica-based)

- Eluting solvents (e.g., aqueous ethanol or acetone)
- Sephadex gel filtration media (e.g., G-50, G-75)
- DEAE-cellulose or CM-cellulose ion-exchange media
- Appropriate buffers for chromatography
- High-performance liquid chromatography (HPLC) system

#### Methodology:

- Adsorption: Large volumes of human urine were passed through a column containing an adsorbent resin to capture urogastrone and other peptides.
- Elution: The adsorbed material was eluted from the resin using an appropriate solvent mixture.
- Gel Filtration Chromatography: The eluate was concentrated and subjected to gel filtration chromatography on a Sephadex column to separate proteins based on size. Fractions were assayed for their ability to inhibit gastric acid secretion.
- Ion-Exchange Chromatography: The active fractions from gel filtration were pooled and further purified by ion-exchange chromatography on a DEAE-cellulose or CM-cellulose column. A salt gradient was used to elute the bound proteins.
- High-Performance Liquid Chromatography (HPLC): The final purification to homogeneity was achieved using reverse-phase HPLC.

## Quantitative Data

The discovery and characterization of EGF have been accompanied by the determination of several key quantitative parameters that are essential for understanding its structure and function.

Table 1: Physicochemical Properties of Murine and Human EGF

| Property               | Murine EGF                                                     | Human EGF<br>(Urogastrone)                                     | Reference(s)                               |
|------------------------|----------------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------|
| Molecular Weight       | ~6,045 Da                                                      | ~6,200 Da                                                      | <a href="#">[12]</a> , <a href="#">[9]</a> |
| Number of Amino Acids  | 53                                                             | 53                                                             | <a href="#">[12]</a> , <a href="#">[9]</a> |
| Isoelectric Point (pI) | ~4.6                                                           | ~4.5                                                           | <a href="#">[12]</a> , <a href="#">[9]</a> |
| Structure              | Single polypeptide chain with 3 intramolecular disulfide bonds | Single polypeptide chain with 3 intramolecular disulfide bonds | <a href="#">[12]</a> , <a href="#">[9]</a> |

Table 2: Amino Acid Composition of Murine and Human EGF

| Amino Acid               | Murine EGF (residues) | Human EGF (residues) |
|--------------------------|-----------------------|----------------------|
| Aspartic Acid/Asparagine | 7                     | 7                    |
| Threonine                | 1                     | 1                    |
| Serine                   | 6                     | 6                    |
| Glutamic Acid/Glutamine  | 4                     | 3                    |
| Proline                  | 2                     | 2                    |
| Glycine                  | 5                     | 5                    |
| Alanine                  | 0                     | 1                    |
| Cysteine                 | 6                     | 6                    |
| Valine                   | 2                     | 3                    |
| Methionine               | 1                     | 1                    |
| Isoleucine               | 2                     | 1                    |
| Leucine                  | 5                     | 4                    |
| Tyrosine                 | 5                     | 5                    |
| Phenylalanine            | 0                     | 0                    |
| Histidine                | 1                     | 1                    |
| Lysine                   | 0                     | 1                    |
| Arginine                 | 4                     | 4                    |
| Tryptophan               | 2                     | 2                    |

Data compiled from multiple sources.

Table 3: Binding Affinities of EGF to the EGF Receptor (EGFR)

| Parameter                  | Value                   | Cell Type/System   | Reference(s)         |
|----------------------------|-------------------------|--------------------|----------------------|
| Dissociation Constant (Kd) | $2-4 \times 10^{-10}$ M | Human Fibroblasts  | <a href="#">[13]</a> |
| High-affinity Kd           | ~0.1-0.5 nM             | Various cell lines | <a href="#">[14]</a> |
| Low-affinity Kd            | ~2-5 nM                 | Various cell lines | <a href="#">[14]</a> |

Note: The presence of high and low-affinity binding sites for EGF on the cell surface has been a subject of extensive research, with evidence suggesting that receptor dimerization and interactions with other cellular components contribute to this phenomenon.[\[15\]](#)[\[16\]](#)

## EGF Signaling Pathway

EGF exerts its biological effects by binding to its specific cell surface receptor, the **Epidermal Growth Factor Receptor** (EGFR). This binding event initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular responses.

Upon ligand binding, EGFR undergoes a conformational change that promotes its dimerization, either with another EGFR molecule (homodimerization) or with other members of the ErbB family of receptors (heterodimerization). This dimerization activates the intrinsic tyrosine kinase activity of the receptor's intracellular domain, leading to autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[\[17\]](#)

These phosphorylated tyrosine residues serve as docking sites for a variety of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains.[\[2\]](#) The recruitment of these adaptor proteins and enzymes to the activated receptor complex triggers several major signaling pathways, including:

- The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
- The PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.

- The PLCy-PKC Pathway: This pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C, which are involved in a variety of cellular processes.
- The JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell growth and immune responses.

The intricate network of interactions within the EGF signaling pathway allows for a highly regulated and context-dependent cellular response to EGF stimulation.

## Visualizations

### Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the complex processes described in this guide, the following diagrams have been generated using the Graphviz DOT language.



[Click to download full resolution via product page](#)

Caption: Workflow of the discovery and initial isolation of **Epidermal Growth Factor (EGF)**.



[Click to download full resolution via product page](#)

Caption: Simplified schematic of the major EGF receptor (EGFR) signaling pathways.

## Conclusion

The discovery of **Epidermal Growth Factor** was a pivotal moment in the history of cell biology. What began as an unexpected observation in newborn mice has blossomed into a vast and intricate field of research with far-reaching implications for medicine. The pioneering work of Stanley Cohen and Rita Levi-Montalcini not only unveiled the existence of growth factors but also provided the fundamental tools and concepts to study their profound effects on cellular behavior. This technical guide has provided a detailed account of this history, the foundational experimental protocols, and the key quantitative data that have shaped our understanding of EGF. The continued exploration of the EGF signaling pathway and its role in health and disease promises to yield new therapeutic strategies for a wide range of human disorders, from cancer to neurodegenerative diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [promega.com](http://promega.com) [promega.com]
- 2. [creative-diagnostics.com](http://creative-diagnostics.com) [creative-diagnostics.com]
- 3. Origins of Growth Factors: NGF and EGF - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [medschool.vanderbilt.edu](http://medschool.vanderbilt.edu) [medschool.vanderbilt.edu]
- 5. [nobelprize.org](http://nobelprize.org) [nobelprize.org]
- 6. [ipubli.inserm.fr](http://ipubli.inserm.fr) [ipubli.inserm.fr]
- 7. Isolation of a mouse submaxillary gland protein accelerating incisor eruption and eyelid opening in the new-born animal - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Cohen, S. (1962) Isolation of a Mouse Submaxillary Gland Protein Accelerating Incisors Eruption and Eyelid Opening in the Newborn Animal. *Journal of Biological Chemistry*, 237, 1555-1562. - References - Scientific Research Publishing [[scirp.org](http://scirp.org)]
- 9. The isolation of the urogastrones - inhibitors of gastric acid secretion - from human urine - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 10. Isolation and structure of urogastrone and its relationship to epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. A structure-based model for ligand binding and dimerization of EGF receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterogeneities in EGF receptor density at the cell surface can lead to concave up scatchard plot of EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. laskerfoundation.org [laskerfoundation.org]
- To cite this document: BenchChem. [The Discovery and Characterization of Epidermal Growth Factor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612802#discovery-and-history-of-epidermal-growth-factor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)